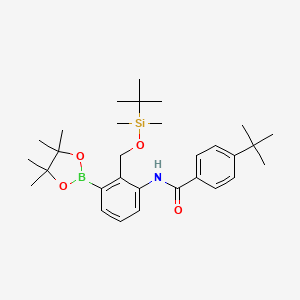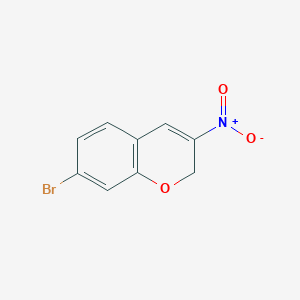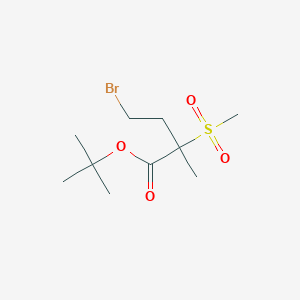
3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial-scale production methods .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of fluorinated pyridines include:
Fluorinating Agents: AlF3, CuF2, Bu4N+F−
Solvents: DMF, methanol
Catalysts: Palladium, copper
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Aplicaciones Científicas De Investigación
3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Radiopharmaceuticals: The compound can be used in the synthesis of radiolabeled imaging agents for positron emission tomography (PET) and other diagnostic techniques.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity for target proteins and enzymes. This can lead to the modulation of key cellular signaling pathways, such as those involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxyethoxy group in the pyridine ring. This combination of substituents can enhance the compound’s solubility, stability, and biological activity compared to other fluorinated pyridines .
Propiedades
Fórmula molecular |
C9H10FNO4 |
|---|---|
Peso molecular |
215.18 g/mol |
Nombre IUPAC |
3-fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10FNO4/c1-14-2-3-15-6-4-7(10)8(9(12)13)11-5-6/h4-5H,2-3H2,1H3,(H,12,13) |
Clave InChI |
LCQKWNAVCCFZDC-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC(=C(N=C1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)

![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)

![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)




